2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (hereafter referred to as the "target compound") features a pyrazolo[1,5-a]pyrazine core with a 4-fluorophenyl substituent at position 2, a sulfanyl (-S-) group at position 4 linked to an acetamide moiety, and an N-(4-phenoxyphenyl) group. The fluorine atom enhances lipophilicity and metabolic stability, while the phenoxy group may facilitate π-π interactions in biological systems .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2S/c27-19-8-6-18(7-9-19)23-16-24-26(28-14-15-31(24)30-23)34-17-25(32)29-20-10-12-22(13-11-20)33-21-4-2-1-3-5-21/h1-16H,17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCXQRCYQNBUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrazolo[1,5-a]pyrazine core and various aromatic substituents. This article reviews the biological activities associated with this compound, drawing from diverse research sources to provide a comprehensive overview.
Molecular Structure and Properties
- Molecular Formula : C₁₄H₁₂F₃N₃O₂S
- Molecular Weight : Approximately 420.5 g/mol
The presence of a sulfanyl group is significant as it enhances the compound's reactivity and potential biological activity. The fluorinated aromatic groups may also influence pharmacological properties, making it a candidate for further investigation in drug development.
Biological Activities
Preliminary studies suggest that compounds with similar structural features may exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazolo compounds have been investigated for their potential as kinase inhibitors and antitumor agents. The specific mechanisms of action for this compound remain largely unexplored, but its structural analogs have shown promise in inhibiting cancer cell proliferation .
- Anticonvulsant Properties : Some pyrazole derivatives have been linked to anticonvulsant effects, indicating that this compound may also possess similar therapeutic potential .
- Kinase Inhibition : Research indicates that pyrazolo derivatives can act as inhibitors of various kinases, which are critical in cell signaling pathways related to cancer and other diseases .
While the exact mechanism of action for this compound is not fully characterized, compounds with similar structures often interact with biological targets through:
- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some derivatives show activity at GABA(A) receptors, affecting neurotransmitter signaling .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of pyrazole compounds:
- Anticancer Activity : A study on related pyrazolo derivatives demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, certain compounds achieved over 40% growth inhibition across multiple cell lines .
- Dual Kinase Inhibition : Research on structurally related compounds revealed dual inhibitory activity against CDK2 and TRKA kinases, with IC50 values comparable to established inhibitors . This suggests that similar mechanisms may be applicable to our compound of interest.
- Fluoro Derivatives : The introduction of fluorine atoms in pyrazole structures has been shown to enhance metabolic stability and pharmacological activity. This could be relevant for developing derivatives of the target compound that retain potency while minimizing side effects .
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the pyrazolo core.
- Introduction of the sulfanyl group.
- Coupling with phenoxyphenyl acetamide.
Future studies should focus on optimizing these synthetic routes for yield and purity while exploring the compound's interactions with biological targets through high-throughput screening methods.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluorophenyl and thioacetamide groups in this compound may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that pyrazolo[1,5-a]pyrazines can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The sulfanyl group in the compound is hypothesized to contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against bacteria and fungi, suggesting that this compound could be explored for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have suggested that derivatives of pyrazolo[1,5-a]pyrazines may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.
Case Studies
- In Vitro Studies : Laboratory studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.
Organic Electronics
The unique electronic properties of pyrazolo[1,5-a]pyrazines make them suitable candidates for organic semiconductors. Research into the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing, with promising results regarding efficiency and stability.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its sulfur-containing moieties may also improve resistance to environmental degradation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
The target compound’s pyrazolo[1,5-a]pyrazine core is shared with several analogs, differing primarily in substituents at position 2 and the N-acetamide group. Key examples include:
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Substituent : 4-Methoxyphenyl at position 2 (vs. 4-fluorophenyl in the target compound).
- This could decrease bioavailability but enhance solubility due to increased polarity .
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Substituent : 4-Methylphenyl at position 2 and N-[2-(trifluoromethyl)phenyl].
- Impact: The methyl group increases steric bulk but lacks fluorine’s electronegativity.
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
Heterocyclic Core Modifications
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide
- Core : Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[1,5-a]pyrazine).
- Impact: The pyrimidine ring alters hydrogen-bonding capacity and electron distribution.
N-[(4-chlorophenyl)methyl]-2-{[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide
- Core : Triazolo-pyrazine hybrid.
- The 4-chlorobenzyl group may improve binding to halogen-bond-accepting targets .
Acetamide Substituent Variations
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Substituent: N-(3-methoxyphenyl) (vs. N-(4-phenoxyphenyl)).
- Impact: The meta-methoxy group reduces steric hindrance compared to the para-phenoxy group, possibly improving conformational flexibility for target engagement .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
